REACTION_CXSMILES
|
C([Zn]CC)C.F[C:7](F)(F)[C:8]([OH:10])=O.[C:13]1(CO)[CH2:18][CH2:17][CH2:16][CH2:15][CH:14]=1>ClCCl>[C:7]12([CH2:8][OH:10])[CH2:16][CH:15]1[CH2:14][CH2:13][CH2:18][CH2:17]2
|
Name
|
|
Quantity
|
15.7 mL
|
Type
|
reactant
|
Smiles
|
C(C)[Zn]CC
|
Name
|
|
Quantity
|
15.7 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
15.7 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
1.07 g
|
Type
|
reactant
|
Smiles
|
C1(=CCCCC1)CO
|
Name
|
|
Quantity
|
17 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
15.7 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at the same temperature for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was further stirred at the same temperature for another 20 minutes
|
Duration
|
20 min
|
Type
|
STIRRING
|
Details
|
further stirred for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The mixture was quenched with a saturated solution of ammonium chloride (50 mL)
|
Type
|
CUSTOM
|
Details
|
separated the organic layer
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with dichloromethane (15 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography with diethyl ether in hexanes (30%)
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C12(CCCCC2C1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 125.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |